molecular formula C10H15NO4S B14854863 N-(3-Hydroxy-4-isopropoxyphenyl)methanesulfonamide

N-(3-Hydroxy-4-isopropoxyphenyl)methanesulfonamide

Cat. No.: B14854863
M. Wt: 245.30 g/mol
InChI Key: WBVYICOVQJVFKK-UHFFFAOYSA-N
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Description

N-(3-Hydroxy-4-isopropoxyphenyl)methanesulfonamide is an organic compound with the molecular formula C10H15NO4S and a molecular weight of 245.298 g/mol . This compound is characterized by the presence of a methanesulfonamide group attached to a phenyl ring substituted with hydroxy and isopropoxy groups. It is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Hydroxy-4-isopropoxyphenyl)methanesulfonamide typically involves the reaction of 3-hydroxy-4-isopropoxyphenylamine with methanesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(3-Hydroxy-4-isopropoxyphenyl)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(3-Hydroxy-4-isopropoxyphenyl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(3-Hydroxy-4-isopropoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and isopropoxy groups play a crucial role in binding to these targets, while the methanesulfonamide group can modulate the compound’s overall activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Hydroxy-4-isopropoxyphenyl)methanesulfonamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxy and isopropoxy groups on the phenyl ring allows for versatile chemical modifications and interactions with biological targets .

Properties

Molecular Formula

C10H15NO4S

Molecular Weight

245.30 g/mol

IUPAC Name

N-(3-hydroxy-4-propan-2-yloxyphenyl)methanesulfonamide

InChI

InChI=1S/C10H15NO4S/c1-7(2)15-10-5-4-8(6-9(10)12)11-16(3,13)14/h4-7,11-12H,1-3H3

InChI Key

WBVYICOVQJVFKK-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)NS(=O)(=O)C)O

Origin of Product

United States

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